

# CAS 3179-89-3 physical and chemical properties

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## Compound of Interest

Compound Name: Disperse Red 17

Cat. No.: B15556278

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## Abstract

3,3'-Diindolylmethane (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of DIM, detailed experimental protocols for its analysis, and an exploration of its effects on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

## Physicochemical Properties

3,3'-Diindolylmethane is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] A comprehensive summary of its physical and chemical properties is presented in the tables below.

### Table 1: General and Physical Properties of 3,3'-Diindolylmethane

Property	Value	Reference
CAS Number	1968-05-4	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub>	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	246.31 g/mol	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	165-169 °C	<a href="#">[2]</a>
Boiling Point	230 °C at 0.01 Torr	<a href="#">[5]</a> <a href="#">[6]</a>
Density (Predicted)	1.271 ± 0.06 g/cm <sup>3</sup>	<a href="#">[5]</a>
Vapor Pressure	8.07 x 10 <sup>-10</sup> mmHg at 25°C	<a href="#">[2]</a>
pKa (Predicted)	16.91 ± 0.30	<a href="#">[5]</a>
LogP	4.3	<a href="#">[7]</a> <a href="#">[8]</a>
Storage Temperature	2-8°C	<a href="#">[5]</a>

**Table 2: Solubility of 3,3'-Diindolylmethane**

Solvent	Solubility	Reference
Water	Insoluble/Sparingly soluble in aqueous buffers	[1][9]
DMSO	≥ 100 mg/mL	[10]
~30 mg/mL	[1]	
49 mg/mL	[9]	
Ethanol	~15 mg/mL	[1]
18 mg/mL	[9]	
Dimethylformamide (DMF)	~30 mg/mL	[1]
Chloroform	Sparingly soluble	[5]
Methanol	Slightly soluble	[5]
1:4 DMSO:PBS (pH 7.2)	~0.2 mg/mL	[1]

## Experimental Protocols

### Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline organic compound like DIM.

Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- 3,3'-Diindolylmethane sample
- Spatula
- Mortar and pestle (optional)

#### Procedure:

- Ensure the DIM sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
- Pack the capillary tube with the DIM sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
- Allow the apparatus to cool below the approximate melting point.
- Prepare a new capillary with the sample and heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).

## Determination of Solubility (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in a specific solvent.[\[11\]](#)

#### Materials:

- 3,3'-Diindolylmethane
- Selected solvent (e.g., DMSO, ethanol)
- Scintillation vials with screw caps

- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Add an excess amount of DIM to a known volume of the solvent in a scintillation vial.
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, centrifuge the vial to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with an appropriate solvent and analyze the concentration of DIM using a validated HPLC method.
- The determined concentration represents the solubility of DIM in that solvent at the specified temperature.

## Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of DIM on cell proliferation and to determine its half-maximal inhibitory concentration (IC<sub>50</sub>).

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- 3,3'-Diindolylmethane stock solution (in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Prepare serial dilutions of DIM in the complete culture medium.
- Remove the old medium and add the medium containing various concentrations of DIM or a vehicle control (DMSO) to the wells.
- Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC<sub>50</sub> value.

## Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to analyze the expression and phosphorylation status of proteins in signaling pathways affected by DIM.

#### Materials:

- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)

- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, AR)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

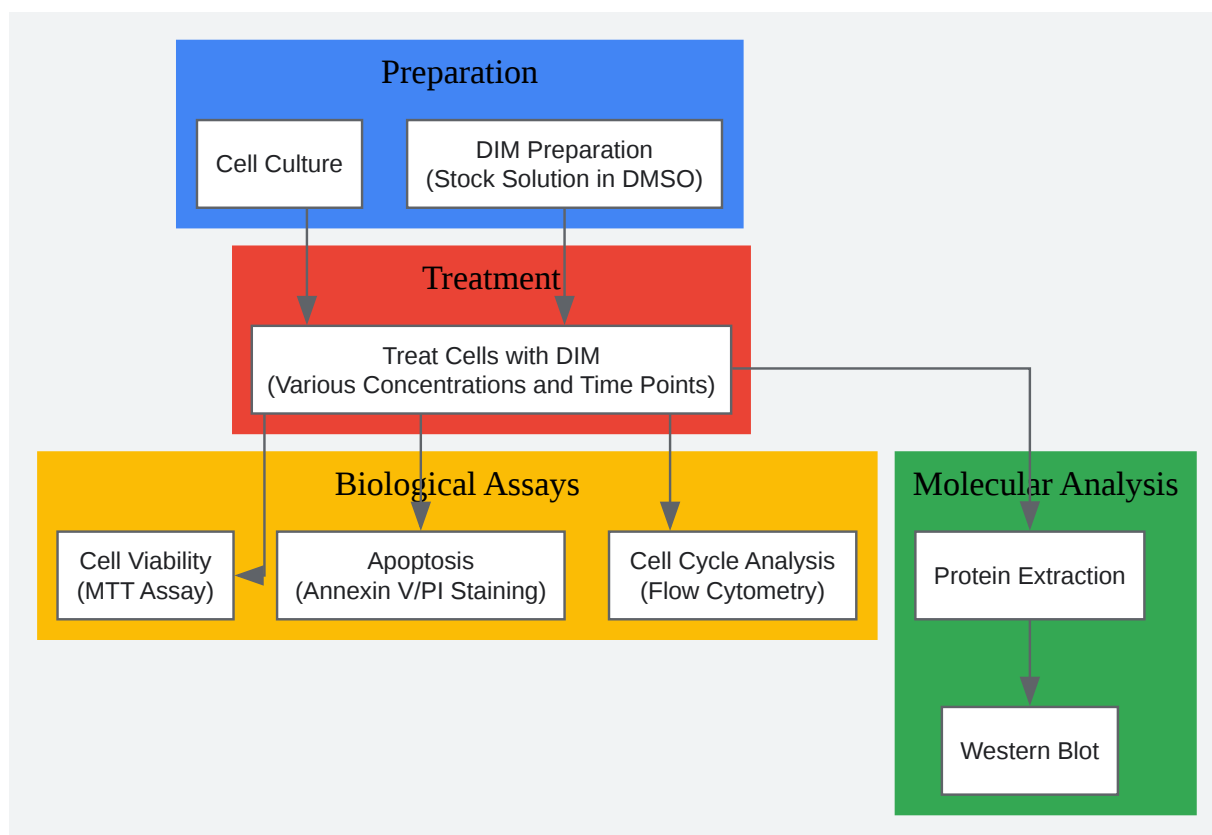
#### Procedure:

- Treat cells with DIM at the desired concentrations and time points.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH) to determine the relative protein expression or phosphorylation levels.

## Signaling Pathways and Experimental Workflows

### Signaling Pathways Modulated by 3,3'-Diindolylmethane

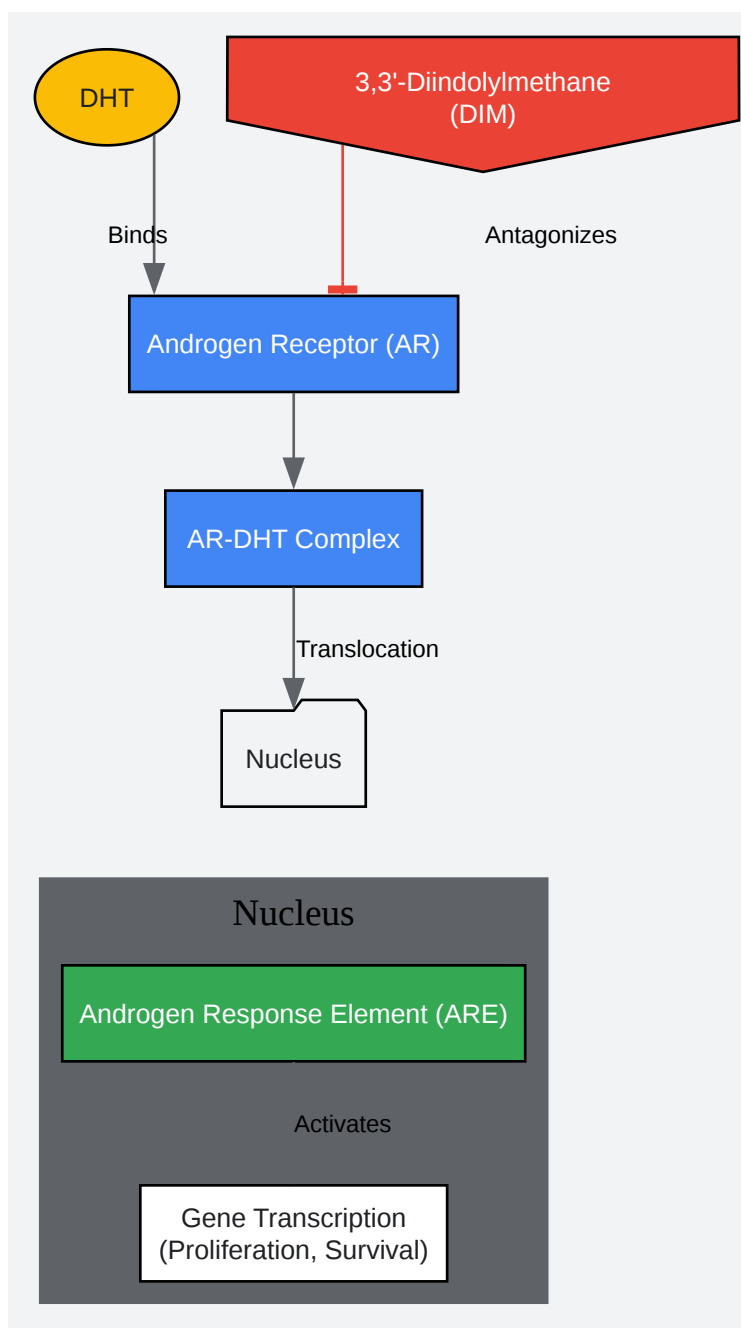
DIM has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate the simplified mechanisms of action of DIM on these pathways.



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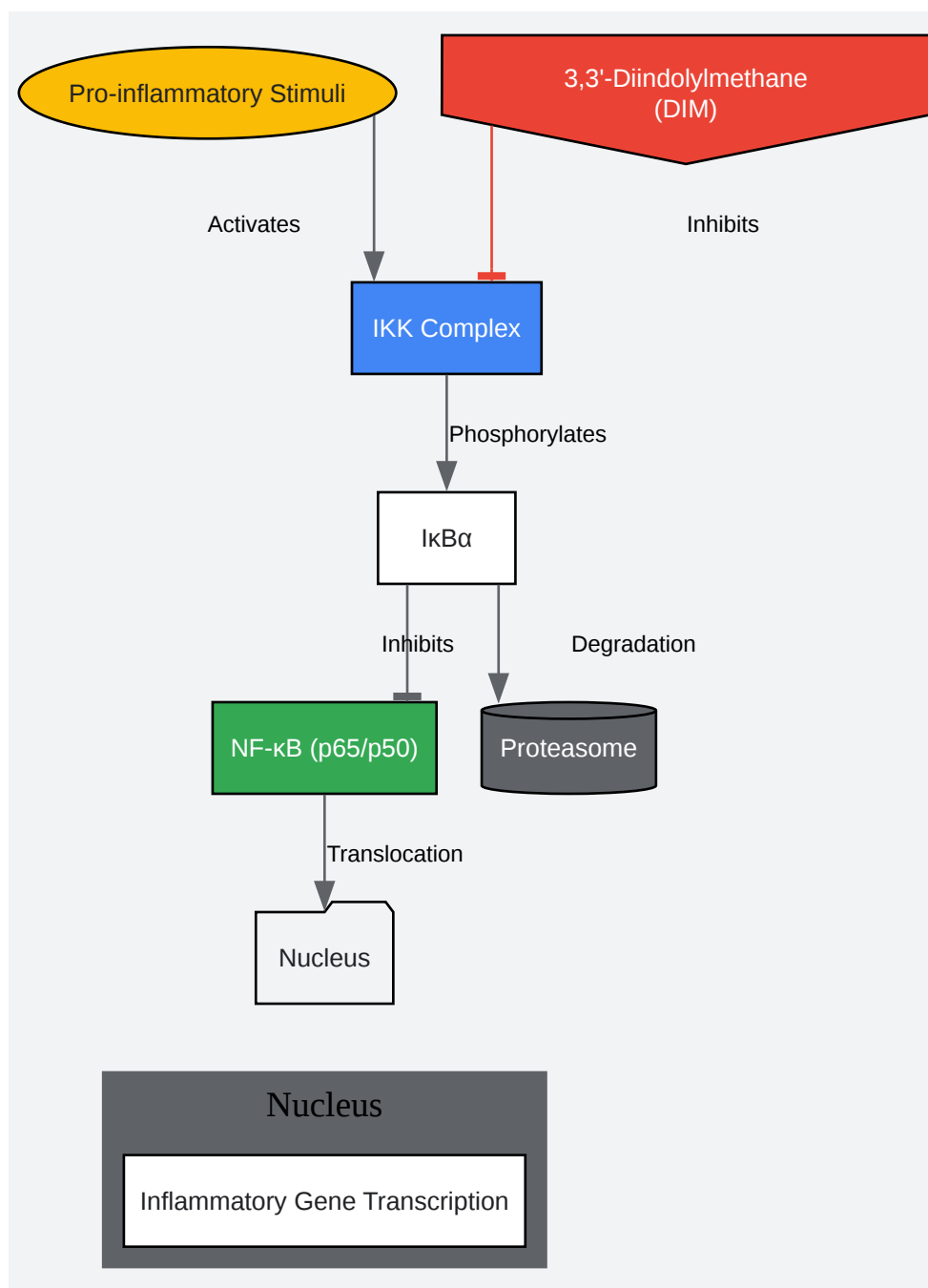
General experimental workflow for studying the effects of DIM.





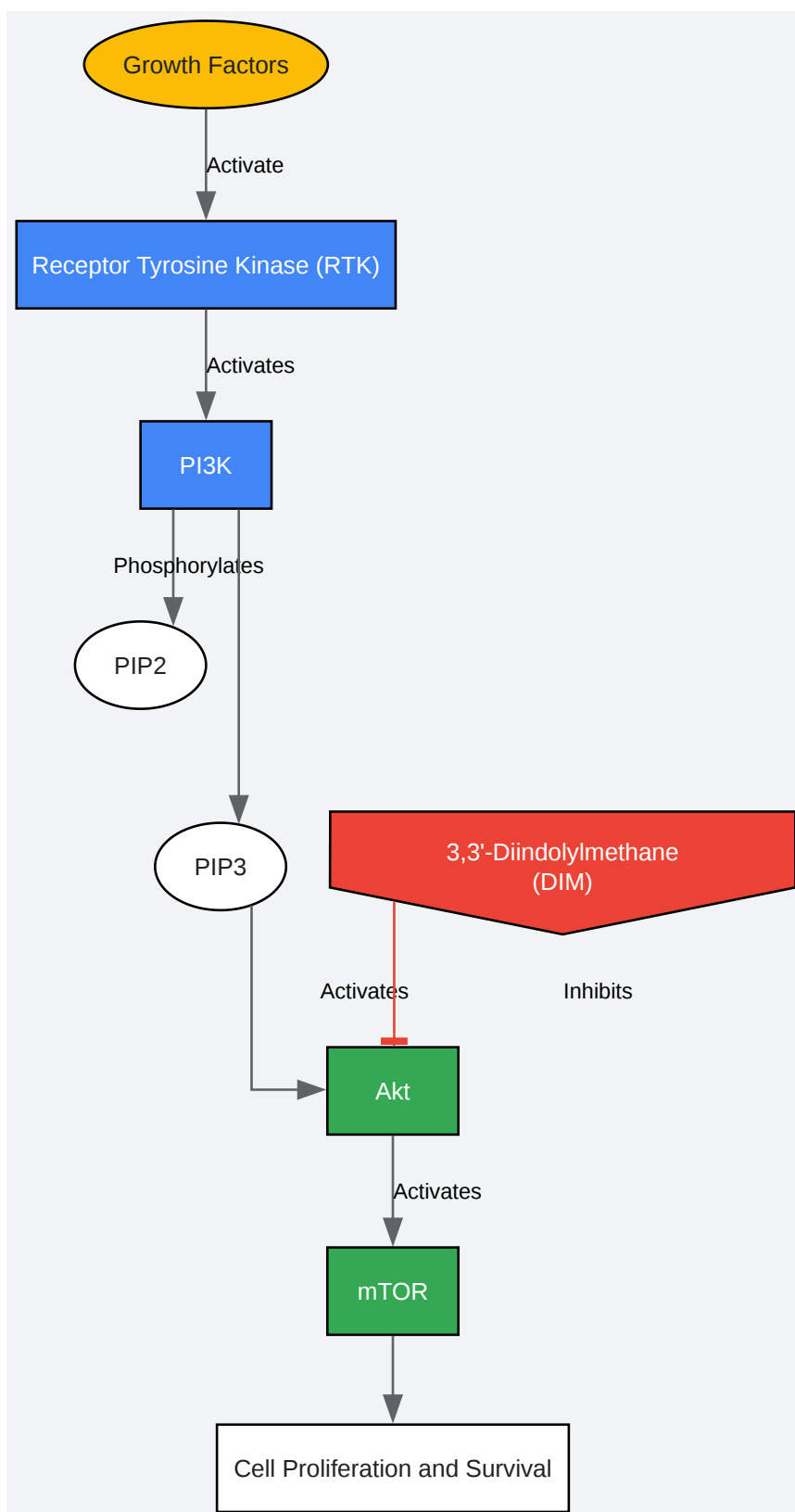
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DIM as an Androgen Receptor (AR) antagonist.



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Inhibition of the NF-κB signaling pathway by DIM.



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Inhibition of the PI3K/Akt/mTOR signaling pathway by DIM.

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